ISOPROPYL 2-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Isopropyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, and a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Coupling of the Two Moieties: The final step involves coupling the benzothiophene and pyrazole moieties through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Isopropyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Isopropyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
- Isopropyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzimidazole-3-carboxylate
Uniqueness
The uniqueness of ISOPROPYL 2-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of the benzothiophene and pyrazole moieties, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, leading to potentially novel therapeutic applications.
Properties
Molecular Formula |
C19H23N3O3S |
---|---|
Molecular Weight |
373.5g/mol |
IUPAC Name |
propan-2-yl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H23N3O3S/c1-12(2)25-19(24)17-14-6-4-5-7-15(14)26-18(17)21-16(23)9-8-13-10-20-22(3)11-13/h8-12H,4-7H2,1-3H3,(H,21,23)/b9-8+ |
InChI Key |
GIJRSQNRQMZBER-CMDGGOBGSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CN(N=C3)C |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CN(N=C3)C |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CN(N=C3)C |
Origin of Product |
United States |
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